molecular formula C11H8N2O2S B8797265 3-(1,3-THIAZOL-2-YLAMINO)-1(3H)-ISOBENZOFURANONE

3-(1,3-THIAZOL-2-YLAMINO)-1(3H)-ISOBENZOFURANONE

Cat. No.: B8797265
M. Wt: 232.26 g/mol
InChI Key: ZQWUKVVSXIBRAJ-UHFFFAOYSA-N
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Description

3-(1,3-THIAZOL-2-YLAMINO)-1(3H)-ISOBENZOFURANONE is a heterocyclic compound that features a thiazole ring and an isobenzofuranone moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-THIAZOL-2-YLAMINO)-1(3H)-ISOBENZOFURANONE typically involves the reaction of 2-benzothiazolamine with 2-carboxybenzaldehyde in ethanol under reflux conditions. The mixture is then cooled to room temperature, resulting in the formation of a light yellow solid. Crystallization from methanol yields the compound as colorless crystals .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-THIAZOL-2-YLAMINO)-1(3H)-ISOBENZOFURANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the isobenzofuranone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole and isobenzofuranone derivatives.

Scientific Research Applications

3-(1,3-THIAZOL-2-YLAMINO)-1(3H)-ISOBENZOFURANONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its biological activities.

Mechanism of Action

The mechanism of action of 3-(1,3-THIAZOL-2-YLAMINO)-1(3H)-ISOBENZOFURANONE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The isobenzofuranone moiety may contribute to the compound’s ability to intercalate with DNA or interact with other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzo[d]thiazol-2-ylamino)isobenzofuran-1(3H)-one
  • 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one

Uniqueness

3-(1,3-THIAZOL-2-YLAMINO)-1(3H)-ISOBENZOFURANONE is unique due to its specific combination of the thiazole and isobenzofuranone moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H8N2O2S

Molecular Weight

232.26 g/mol

IUPAC Name

3-(1,3-thiazol-2-ylamino)-3H-2-benzofuran-1-one

InChI

InChI=1S/C11H8N2O2S/c14-10-8-4-2-1-3-7(8)9(15-10)13-11-12-5-6-16-11/h1-6,9H,(H,12,13)

InChI Key

ZQWUKVVSXIBRAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)NC3=NC=CS3

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Aminothiazole (I31) (1.0 equiv., 5.00 mmol, 0.500 g) and 2-formylbenzoic acid (I32) (1.2 equiv., 6.00 mmol, 0.900 g) were mixed in ethanol (8 ml) and heated at reflux for 2 h. Upon cooling, a precipitate was formed. The product was isolated by filtration and washed with isopropyl ether to afford 3-(2-thiazolylamino)-isobenzofuran-1(3H)-one (I33) (0.944 g, yield=81%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

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